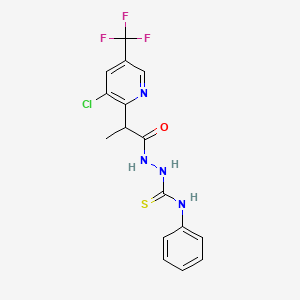
N-(1-cyanocyclobutyl)-N-methyl-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-2-(2-nitrophenyl)acetamide, commonly known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCMA is a white crystalline solid with a molecular weight of 308.33 g/mol and a melting point of 165-167°C.
Wirkmechanismus
CCMA is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication, and RNA polymerase, which is involved in transcription. CCMA has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CCMA has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). CCMA has also been shown to modulate the expression of various genes involved in cellular processes, including apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
CCMA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. CCMA is also stable under normal laboratory conditions and has a long shelf life. However, CCMA has some limitations as well. It is toxic at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on CCMA. One area of interest is the development of new anticancer agents based on CCMA. Another area of interest is the development of new antibacterial and antifungal agents based on CCMA. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential applications in various fields.
Synthesemethoden
The synthesis of CCMA involves the condensation of 2-nitrobenzaldehyde and cyclobutanone followed by reduction with sodium borohydride and subsequent reaction with N-methyl-2-chloroacetamide. The reaction yields CCMA as a product with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
CCMA has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. CCMA has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(14(10-15)7-4-8-14)13(18)9-11-5-2-3-6-12(11)17(19)20/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNIWUNDVVZQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2724846.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2724849.png)
![2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2724850.png)
![N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2724852.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride](/img/structure/B2724854.png)
![N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2724856.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2724857.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2724862.png)

![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)
![Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2724865.png)
![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)